5-(2-(Furan-2-yl)ethyl)-1h-pyrazol-3-amine
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Overview
Description
5-(2-(Furan-2-yl)ethyl)-1h-pyrazol-3-amine is an organic compound that features both furan and pyrazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The presence of these rings in a single molecule makes it a compound of interest in multiple fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Furan-2-yl)ethyl)-1h-pyrazol-3-amine typically involves the reaction of furan derivatives with pyrazole precursors. One common method is the condensation of 2-furylacetic acid with hydrazine to form the pyrazole ring, followed by further functionalization to introduce the amine group. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Furan-2-yl)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.
Scientific Research Applications
5-(2-(Furan-2-yl)ethyl)-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-(Furan-2-yl)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Furylacetic acid: A precursor in the synthesis of 5-(2-(Furan-2-yl)ethyl)-1h-pyrazol-3-amine.
Furan-2-carboxylic acid: Another furan derivative with similar reactivity.
1H-pyrazole-3-amine: A pyrazole derivative that shares the pyrazole ring structure.
Uniqueness
The uniqueness of this compound lies in its combination of furan and pyrazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-[2-(furan-2-yl)ethyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3O/c10-9-6-7(11-12-9)3-4-8-2-1-5-13-8/h1-2,5-6H,3-4H2,(H3,10,11,12) |
InChI Key |
GNFFJXCSDJQZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCC2=CC(=NN2)N |
Origin of Product |
United States |
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